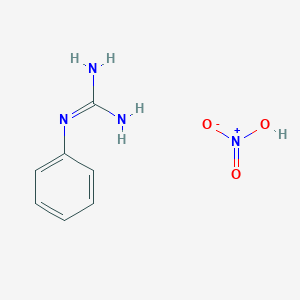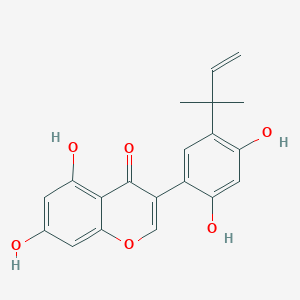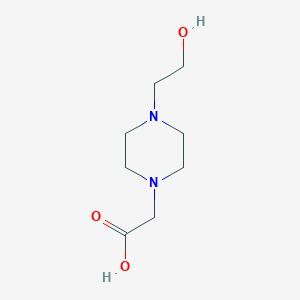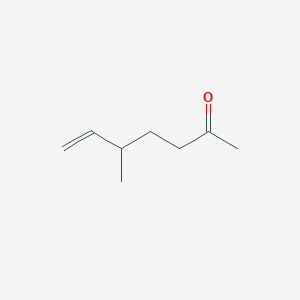![molecular formula C12H13F3 B055031 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 113947-86-7](/img/structure/B55031.png)
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, also known as 4-trifluoromethyl-2-methyl-1-butene or 4-CF3-2-methyl-1-butene, is an organic compound with a wide range of applications in the fields of chemistry, medicine, and materials science. It is a colorless liquid that is highly reactive and has a boiling point of 101.5°C. It is a versatile building block for the synthesis of various compounds, and has been used in the production of pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Reactivity and Addition Reactions
The study of reactivity towards π-bonds has shown interesting results, such as the stereospecific addition reactions. For instance, the reactivity of disilyne compounds with cis- and trans-butenes resulted in cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes through a stereospecific manner. This reaction provides a novel route to isolable 1,2-disilabenzenes, demonstrating the utility of these compounds in synthesizing cyclic structures with potential application in materials science and organosilicon chemistry (Kinjo et al., 2007).
Synthesis of Functionalized Compounds
Compounds similar to "2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene" have been utilized in the synthesis of functionalized benzene and pyridine derivatives. Through Diels-Alder reactions, these compounds offer a pathway to synthesize trifluoromethyl-substituted benzenes, indicating their potential in creating building blocks for pharmaceuticals and agrochemicals with enhanced properties due to the trifluoromethyl group (Volle & Schlosser, 2002).
Nucleophilic Reactivity and Bond Formation
The nucleophilic reactivity of certain compounds toward aldehydes has been explored, demonstrating their potential in forming new carbon-carbon bonds. This research outlines the possibilities of creating complex organic molecules, which could be beneficial in the development of new materials or pharmaceuticals (Suzuki et al., 2007).
Polymerization Behavior
The anionic polymerization of related compounds has been investigated to understand the effect of substituents on polymerization behavior. This research is crucial for designing new polymers with specific properties, such as thermal stability or mechanical strength, by manipulating the molecular structure of the monomers (Ochiai et al., 2002).
Coordination Polymers and Material Science
The formation of novel silver(I) coordination polymers using bis(arylthio)ether ligands demonstrates the application of these compounds in material science. Such polymers, with varying dimensional frameworks, could have implications in catalysis, gas storage, or separation technologies due to their unique structural properties (Zheng et al., 2005).
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group have been found to act like peroxisome proliferator-activated receptor (ppar) agonists . PPARs play a crucial role in the regulation of central inflammation .
Mode of Action
If it acts as a ppar agonist like other trifluoromethyl-containing compounds, it would bind to ppars and activate them, leading to a series of downstream effects .
Biochemical Pathways
Activation of ppars generally leads to the regulation of gene expression involved in lipid metabolism, inflammation, and maintenance of metabolic homeostasis .
Result of Action
If it acts as a ppar agonist, it could potentially regulate central inflammation and control brain inflammation processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-methylbut-3-enyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-9(2)3-4-10-5-7-11(8-6-10)12(13,14)15/h5-8H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPQPLOCSFDJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641209 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113947-86-7 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)








![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)




